(1r,2r)-2-Amino-1,2-diphenylethanol

Catalog No.
S3718813
CAS No.
88082-66-0
M.F
C14H15NO
M. Wt
213.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1r,2r)-2-Amino-1,2-diphenylethanol

CAS Number

88082-66-0

Product Name

(1r,2r)-2-Amino-1,2-diphenylethanol

IUPAC Name

(1R,2R)-2-amino-1,2-diphenylethanol

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

InChI

InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2/t13-,14-/m1/s1

InChI Key

GEJJWYZZKKKSEV-ZIAGYGMSSA-N

SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)O)N

(1R,2R)-2-Amino-1,2-diphenylethanol is a chiral amino alcohol with the molecular formula C14H15NOC_{14}H_{15}NO and a molecular weight of 213.28 g/mol. This compound is characterized by two phenyl groups attached to a carbon backbone that also includes an amino group. Its stereochemistry is defined by the (1R,2R) configuration, which plays a crucial role in its chemical properties and biological activities. The compound is primarily utilized as a chiral auxiliary in asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds .

, particularly in asymmetric synthesis. It can act as a chiral auxiliary in palladium-catalyzed reactions, such as:

  • Chiral Tandem Alkylation: This reaction involves the sequential addition of alkyl groups to form new carbon-carbon bonds while maintaining chirality.
  • Carbonylative Coupling Reactions: Here, the compound facilitates the formation of carbon-carbon bonds through the coupling of carbonyl compounds with other reactants.

These reactions highlight the utility of (1R,2R)-2-amino-1,2-diphenylethanol in synthesizing complex organic molecules .

Research indicates that (1R,2R)-2-amino-1,2-diphenylethanol exhibits various biological activities. It has been studied for its potential effects on:

  • Antioxidant Activity: The compound may possess properties that help neutralize free radicals.
  • Neuroprotective Effects: Preliminary studies suggest that it could have protective effects on neuronal cells under stress conditions.
  • Pharmacological Potential: Its structural features make it a candidate for further exploration in drug development, particularly in treating neurological disorders .

The synthesis of (1R,2R)-2-amino-1,2-diphenylethanol can be achieved through several methods:

  • Reduction of Ketones: Starting from corresponding ketones, reduction using chiral reducing agents can yield the desired amino alcohol.
  • Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to direct the formation of the product with specific stereochemistry.
  • Amination Reactions: Direct amination of suitable precursors can also lead to the formation of this compound.

These methods underscore its importance as a building block in organic synthesis .

(1R,2R)-2-Amino-1,2-diphenylethanol finds applications in various fields:

  • Pharmaceutical Industry: Used as a chiral auxiliary to produce enantiomerically pure drugs.
  • Organic Synthesis: Serves as a reagent for synthesizing complex organic molecules.
  • Research: Employed in biochemical studies to explore its biological effects and mechanisms .

Interaction studies involving (1R,2R)-2-amino-1,2-diphenylethanol focus on its binding affinity and efficacy with biological targets. These studies help elucidate its potential roles in:

  • Enzyme Inhibition: Investigating how this compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: Analyzing its interaction with neurotransmitter receptors could provide insights into its neuroprotective properties.

Such studies are essential for understanding the pharmacodynamics and pharmacokinetics of this compound .

Several compounds share structural similarities with (1R,2R)-2-amino-1,2-diphenylethanol. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
(1S,2S)-2-Amino-1,2-diphenylethanolC14H15NOOpposite stereochemistry; potential different biological activity
(1S,2R)-(+)-2-Amino-1,2-diphenylethanolC14H15NODifferent enantiomer; used similarly as a chiral auxiliary
(1S,2S)-(+)-AminoethanolC14H15NOLacks phenyl groups; simpler structure affecting reactivity

These compounds illustrate the diversity within this class of amino alcohols and emphasize the unique properties conferred by specific stereochemistry and substituents .

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

213.115364102 g/mol

Monoisotopic Mass

213.115364102 g/mol

Heavy Atom Count

16

Dates

Modify: 2023-08-20

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